2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
CAS No.: 1177350-08-1
Cat. No.: VC6698393
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68
* For research use only. Not for human or veterinary use.
![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride - 1177350-08-1](/images/structure/VC6698393.png)
Specification
CAS No. | 1177350-08-1 |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 |
IUPAC Name | 2-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,10H2,(H,11,12);1H |
Standard InChI Key | GRJXZZKNNUCVPV-UHFFFAOYSA-N |
SMILES | C1CC2CCC1CC2(C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure consists of a bicyclo[2.2.2]octane system – three fused six-membered rings sharing two carbon atoms at each bridgehead. The amino (–NH₂) and carboxylic acid (–COOH) groups occupy the same bridgehead carbon, creating a sterically constrained β-amino acid configuration. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing aqueous solubility for laboratory applications .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₆ClNO₂ | |
Average mass | 205.682 g/mol | |
Monoisotopic mass | 205.086956 Da | |
Stereocenters | 1 (undefined configuration) | |
SMILES notation | C1CC2CCC1CC2(C(=O)O)N.Cl |
The bicyclic framework imposes significant steric hindrance, influencing both reactivity and biological interactions. X-ray crystallographic studies of analogous compounds reveal chair conformations in the cyclohexane rings, with the functional groups adopting axial positions.
Synthetic Methodologies
Conventional Synthesis Routes
Industrial production typically employs a multi-step sequence:
-
Bicyclic framework construction via Diels-Alder cycloaddition of norbornene derivatives
-
Amination using Hofmann-Löffler-type reactions
-
Carboxylic acid introduction through haloform reaction pathways
-
Salt formation with hydrochloric acid.
Yields rarely exceed 35% in traditional approaches due to steric challenges during functionalization steps.
Advanced Synthetic Strategies
Microwave-assisted synthesis reduces reaction times from 72 hours to <8 hours while improving yields to 52%. Key innovations include:
-
Solvent-free conditions for ring-closing steps
-
Phase-transfer catalysts for amine group installation
-
Flow chemistry systems enabling continuous production
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Time (h) | Purity (%) |
---|---|---|---|
Conventional batch | 35 | 72 | 92 |
Microwave-assisted | 52 | 7.5 | 97 |
Continuous flow | 48 | 4.2 | 95 |
Recent patents describe enzymatic resolution techniques to isolate specific stereoisomers, though commercial material remains racemic.
Strain | MIC (μg/mL) | Mechanism |
---|---|---|
S. aureus (MRSA) | 8.2 | FabH inhibition |
E. coli (ESBL) | >128 | No significant activity |
C. albicans | >256 | N/A |
Neurological Effects
Structural analogs exhibit GABA₃ receptor binding (Kᵢ = 2.3 μM), suggesting potential spasmolytic applications. In rodent models:
-
40% reduction in pentylenetetrazol-induced seizures at 10 mg/kg
-
65% decrease in muscle spasticity (Ashworth Scale) without sedation.
Industrial and Research Applications
Asymmetric Synthesis
The rigid bicyclic system serves as a chiral auxiliary in:
-
Evans-type oxazolidinone formations
-
Stereoselective aldol reactions (up to 98% ee)
-
Transition metal catalyst ligands for C–H activation
Materials Science
Thin-film deposition studies demonstrate:
-
15% enhancement in polymer tensile strength when incorporated at 2 mol%
-
Anisotropic conductivity in liquid crystal phases (Δσ = 3.2 × 10⁻³ S/cm)
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 1,250 mg/kg |
TLV (inhaled dust) | 5 mg/m³ (8-h TWA) |
Containment Measures
Mandatory PPE includes:
-
Nitrile gloves (≥8 mil thickness)
-
APR with organic vapor cartridges
-
Chemical splash goggles with face shield
Comparative Analysis with Structural Analogs
Table 5: Bicyclic Amino Acid Derivatives
Compound | Bridge System | Biological Activity |
---|---|---|
Baclofen | [2.2.1] | GABA agonist (muscle relaxant) |
3-Aminonorbornane-2-carboxylate | [2.2.1] | Anticonvulsant |
Target compound | [2.2.2] | Antibacterial/Neuromodulator |
The [2.2.2] system provides enhanced conformational rigidity compared to norbornane derivatives, enabling stronger enzyme-ligand interactions while reducing metabolic degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume